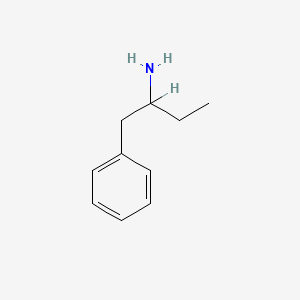

1-Phenylbutan-2-amine

描述

Significance of Chiral Phenylalkylamines in Modern Organic Chemistry Research

Chiral phenylalkylamines are of paramount importance in contemporary organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and as catalysts in asymmetric synthesis. nih.gov The specific three-dimensional arrangement of atoms, or stereochemistry, of these molecules can lead to dramatically different biological activities. nih.govmdpi.com For instance, the two mirror-image forms (enantiomers) of a chiral drug can exhibit distinct pharmacological and toxicological profiles. nih.govmdpi.com This necessitates the development of synthetic methods that can selectively produce a single desired enantiomer. nih.gov

Phenylalkylamines also serve as valuable intermediates in the synthesis of more complex molecules. Their amino group provides a reactive handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures. smolecule.com Furthermore, the chiral nature of these amines makes them indispensable as resolving agents and as chiral auxiliaries and ligands in asymmetric catalysis, a field dedicated to the selective synthesis of one enantiomer over the other. ontosight.ai

Overview of Stereochemical Challenges in Amine Synthesis and Derivatization

The synthesis of chiral amines presents several stereochemical challenges. Controlling the absolute stereochemistry at the carbon atom bearing the amino group is a primary obstacle. nih.gov Traditional synthetic methods often yield a racemic mixture (an equal mixture of both enantiomers), requiring subsequent and often inefficient resolution steps to isolate the desired enantiomer. nih.gov

Modern strategies in asymmetric synthesis aim to overcome this by employing chiral catalysts or auxiliaries to guide the formation of the desired stereoisomer. nih.gov However, achieving high levels of enantioselectivity can be difficult, particularly for sterically hindered amines. acs.org

Derivatization of amines, the process of chemically modifying the amino group, also presents challenges. americanpharmaceuticalreview.com For analytical purposes, such as chromatography, derivatization is often necessary to improve detection and separation. frontiersin.org However, the reactivity of the amine group can lead to side reactions and the formation of unstable products. americanpharmaceuticalreview.com Furthermore, the conditions used for derivatization must be carefully controlled to avoid racemization, the loss of stereochemical integrity at the chiral center.

Historical Development of Research on 1-Phenylbutan-2-amine Analogues within Chemical Synthesis

The historical development of research on analogues of this compound is intertwined with the broader evolution of synthetic methodologies for chiral amines. Early methods for the synthesis of primary amines often relied on reactions like the Leuckart reaction, a form of reductive amination. While foundational, these methods typically produced racemic products.

Significant advancements came with the advent of asymmetric synthesis and enzymatic resolutions. For example, the use of enzymes like lipases has enabled the kinetic resolution of related phenylbutyl alcohols with high enantioselectivity, providing access to enantiomerically enriched precursors for chiral amines.

More recently, research has focused on developing highly selective catalytic methods for the synthesis of chiral amines. Transition-metal catalyzed hydroamination and reductive amination are active areas of investigation, offering the potential for more efficient and atom-economical routes to these valuable compounds. acs.org The study of this compound and its analogues continues to contribute to the development and refinement of these cutting-edge synthetic strategies. whiterose.ac.uk For instance, derivatives of this compound have been used as substrates to evaluate the efficacy of new catalytic systems. whiterose.ac.uk

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and its analogues.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| Molecular Formula | C10H15N | ontosight.ai |

| Molecular Weight | 149.24 g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| CAS Number | 30543-88-5 | sigmaaldrich.com |

Table 2: Research Applications of this compound and its Analogues

| Application Area | Description | Key Findings | Source(s) |

| Pharmaceutical Research | Serves as an intermediate in the synthesis of biologically active compounds. | Investigated for its effects on neurotransmitter transporters. | smolecule.com |

| Asymmetric Synthesis | Used as a chiral auxiliary or intermediate. | Can be synthesized via reduction of corresponding nitro or imine compounds followed by resolution. | ontosight.ai |

| Catalysis | Employed in the development of transition-metal catalyzed reactions. | Used to assess the effectiveness of rhodium-catalyzed hydroaminomethylation. | |

| Analytical Chemistry | Used as a reference standard. | Employed in mass spectrometry and other analytical techniques. | smolecule.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-phenylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLQWLOHKZENDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50874112 | |

| Record name | 2-Amino-1-phenylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30543-88-5, 53309-89-0 | |

| Record name | 2-Amino-1-phenylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30543-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine, alpha-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053309890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-phenylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbutan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Phenylbutan-2-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L76NRN6FL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Phenylbutan 2 Amine

Enantioselective Synthetic Routes to 1-Phenylbutan-2-amine

Asymmetric Hydrogenation Strategies for 1-Phenylbutan-2-one (B47396) Precursors

Asymmetric hydrogenation is a powerful and atom-economical method for producing enantiomerically enriched alcohols from prochiral ketones. nih.govethz.chwikipedia.org This alcohol can then be converted to the desired amine. The process involves the use of a chiral catalyst that facilitates the addition of hydrogen across the carbonyl group with high facial selectivity.

The success of asymmetric hydrogenation of aromatic ketones like 1-phenylbutan-2-one hinges on the development of highly efficient and selective catalytic systems. Transition metal complexes, particularly those of ruthenium (Ru) and iridium (Ir), featuring chiral ligands are prominent in this field. nih.govresearchgate.net

Ruthenium-based catalysts, especially those combining a chiral diphosphine with a chiral diamine ligand, have demonstrated remarkable performance. nih.gov For instance, complexes of Ru(II) with ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPEN (1,2-diphenylethylenediamine) are highly effective for the hydrogenation of various aromatic ketones. nih.govresearchgate.net The combination of these two chiral ligands creates a highly specific chiral environment around the metal center, enabling precise control over the stereochemical outcome of the reduction. Variations in the ligands, such as using Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) or tosylated DPEN (TsDPEN), can further tune the catalyst's activity and enantioselectivity. nih.govmdpi.com

Iridium catalysts modified with chiral tridentate P,N,O-type ligands also represent a unique class of catalysts known for their high activity, stability, and enantioselectivity in the hydrogenation of ketones. These systems can achieve high enantiomeric excesses (ee) under optimized reaction conditions.

Below is a table summarizing representative catalytic systems applicable to the asymmetric hydrogenation of aryl alkyl ketones, the class of compounds to which 1-phenylbutan-2-one belongs.

| Catalyst System | Substrate Example | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|

| RuCl₂( (S)-TolBINAP )( (S,S)-DPEN ) | Acetophenone | 82% (R) | High |

| Ru(OTf)(S,S)-TsDPEN | α-Chloroacetophenone | 96% (R) | High |

| Ir-f-Binaphane Complex | Aryl Alkyl Ketones | up to 94% | High |

| [RuCl(η⁶-arene)(N-arylsulfonyl-DPEN)] | Aromatic Ketones | High | High |

The mechanism of asymmetric hydrogenation catalyzed by Ru-diphosphine/diamine complexes has been a subject of extensive study. The widely accepted model is a nonclassical metal-ligand bifunctional mechanism. acs.org In this pathway, the reaction does not involve direct coordination of the ketone's carbonyl oxygen to the ruthenium center. Instead, it proceeds through a six-membered pericyclic transition state. nih.govacs.org

The catalytic cycle is proposed to involve the following key steps:

Activation: The Ru(II) precatalyst reacts with hydrogen gas, in the presence of a base, to form an active ruthenium dihydride [RuH₂] species. wikipedia.org

Outer-Sphere Interaction: The ketone substrate interacts with the active catalyst in the outer coordination sphere.

Concerted Hydride and Proton Transfer: The crucial enantioselective step involves the simultaneous transfer of a hydride (H⁻) from the ruthenium center and a proton (H⁺) from one of the amine (NH₂) groups of the diamine ligand to the carbonyl carbon and oxygen, respectively. acs.org This occurs via a concerted, six-membered transition state.

Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated to continue the cycle. youtube.com

The chirality of both the diphosphine and the diamine ligand is critical in creating a well-defined chiral pocket that forces the ketone to approach in a specific orientation, thus dictating which enantioface of the carbonyl group is hydrogenated. youtube.com Some studies also suggest an alternative outer-sphere mechanism where a hydride is transferred first, creating an ion pair, which is the rate- and enantio-determining step, followed by protonation. acs.org

Reductive Amination Approaches for Chiral Synthesis of this compound

Direct asymmetric reductive amination (ARA) is a highly efficient, one-pot process that converts a ketone directly into a chiral amine. nih.gov This method avoids the isolation of intermediate alcohols or imines, making it a more step- and atom-economical approach compared to multi-step sequences. The reaction involves the in-situ formation of an imine or enamine from the ketone (1-phenylbutan-2-one) and an amine source (like ammonia), followed by its immediate enantioselective reduction.

The development of effective chiral catalysts is crucial for direct ARA due to several challenges, including the reversible formation of the unstable imine intermediate and potential catalyst inhibition by the nitrogen-containing reagents. thieme-connect.com

Metal-Based Catalysts: Significant progress has been made using transition metal catalysts based on iridium, ruthenium, and rhodium. researchgate.net Chiral phosphine (B1218219) ligands are key to inducing enantioselectivity. For the reductive amination of aryl ketones, catalyst systems such as Ir-f-Binaphane have shown high enantioselectivity. google.com Ruthenium catalysts, for example, Ru(OAc)₂[(S)-binap], have been successfully used for the ARA of various ketones with ammonium (B1175870) salts as the nitrogen source under hydrogen pressure, affording chiral primary amines with excellent enantioselectivity. researchgate.net The development of monodentate phosphine ligands, such as XuPhos in iridium catalysis, has also provided efficient systems for the ARA of ketones with secondary amines to produce chiral tertiary amines. rsc.org

Biocatalysts: Enzymatic catalysis has emerged as a powerful alternative for asymmetric reductive amination. researchgate.net Imine reductases (IREDs) and amine dehydrogenases (AmDHs) can catalyze the conversion of ketones to chiral amines with often near-perfect enantioselectivity (>99% ee) under mild reaction conditions. semanticscholar.orgacs.org These enzymes have been engineered to accept a broader range of substrates, including structurally diverse ketones. acs.orgchemrxiv.org For instance, engineered AmDHs have been used for the reductive amination of a wide array of ketones using ammonia (B1221849) as the amine source. acs.org

The efficiency and enantioselectivity of ARA are highly dependent on the substrate. Aryl alkyl ketones, such as 1-phenylbutan-2-one, are generally considered favorable substrates for metal-catalyzed ARA, often yielding high enantioselectivities. thieme-connect.comgoogle.com However, the steric and electronic properties of the ketone can influence the reaction's outcome. For example, increasing the size of the alkyl group in aryl alkyl ketones can sometimes lead to a decrease in enantioselectivity. google.com

Key limitations and challenges in the field include:

Imine Stability: The formation of the NH-imine intermediate from ketones and ammonia is often thermodynamically unfavorable and reversible, leading to low concentrations of the species to be reduced. thieme-connect.com

Catalyst Inhibition: The amine source and the resulting amine product can act as ligands, strongly coordinating to the metal center and inhibiting catalytic activity. thieme-connect.com

Substrate Generality: While effective for aryl alkyl ketones and activated ketones (e.g., β-keto esters), achieving high enantioselectivity for sterically hindered or simple dialkyl ketones remains a significant challenge. thieme-connect.com

Biocatalytic methods, while offering high selectivity, also have limitations regarding substrate scope, although ongoing protein engineering efforts are continuously expanding the range of convertible ketones. acs.org The choice between a metal-based catalyst and a biocatalyst often depends on the specific substrate, desired scale, and economic feasibility.

Chiral Auxiliary-Mediated Syntheses of this compound

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product. This methodology has been widely applied to the asymmetric synthesis of chiral amines.

The design of an effective chiral auxiliary is predicated on its ability to induce a high degree of facial selectivity during a key bond-forming step. For the synthesis of this compound, this typically involves the diastereoselective addition of a nucleophile to an imine or the alkylation of an enolate derived from a chiral amide.

Pseudoephedrine and Pseudoephenamine: Pseudoephedrine has been extensively used as a chiral auxiliary for asymmetric alkylation reactions to produce a variety of enantiomerically enriched compounds. nih.govharvard.edu A common approach involves the formation of a chiral amide by coupling pseudoephedrine with a carboxylic acid. Deprotonation of this amide followed by alkylation proceeds with high diastereoselectivity due to the formation of a rigid chelated intermediate that blocks one face of the enolate. nih.gov A related auxiliary, pseudoephenamine, has been shown to be a versatile alternative, offering remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.govharvard.edu

tert-Butanesulfinamide: The use of tert-butanesulfinamide as a chiral auxiliary, introduced by Ellman, has become a cornerstone of modern asymmetric amine synthesis. yale.edunih.govwikipedia.org This method involves the condensation of tert-butanesulfinamide with a ketone (e.g., 1-phenylbutan-2-one) to form a chiral N-tert-butanesulfinyl imine. The tert-butanesulfinyl group acts as a powerful chiral directing group, controlling the facial selectivity of nucleophilic addition to the imine double bond. iupac.orgnih.gov Subsequent acidic cleavage of the sulfinyl group affords the desired chiral amine with high enantiomeric excess. iupac.org

Oxazolidinones: Chiral oxazolidinones, popularized by Evans, are another important class of chiral auxiliaries. wikipedia.org They are typically used to control the stereochemistry of aldol (B89426) reactions and alkylations. researchgate.net In the context of synthesizing amines, an oxazolidinone can be acylated, and the resulting chiral imide can undergo diastereoselective transformations.

Below is an interactive data table summarizing the application of these chiral auxiliaries in asymmetric synthesis.

| Chiral Auxiliary | Key Intermediate | Typical Reaction | Stereocontrol Mechanism |

|---|---|---|---|

| Pseudoephedrine/Pseudoephenamine | Chiral Amide | Diastereoselective Alkylation | Chelation-controlled facial shielding of the enolate |

| tert-Butanesulfinamide | Chiral N-tert-butanesulfinyl Imine | Diastereoselective Nucleophilic Addition | Steric hindrance from the bulky tert-butyl group directs the nucleophile |

| Oxazolidinones | Chiral Imide | Diastereoselective Alkylation/Aldol Reaction | Steric hindrance from the substituent on the oxazolidinone ring |

The high degree of stereochemical control exerted by chiral auxiliaries stems from their ability to create a diastereomeric transition state with a significant energy difference between the two possible pathways.

In the case of pseudoephedrine -derived amides, the formation of a lithium chelate involving the amide carbonyl oxygen and the hydroxyl group of the auxiliary locks the conformation of the enolate. The phenyl group of the auxiliary then effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered side. harvard.edu The stereochemical outcome of the alkylation is thus determined by the configuration of the pseudoephedrine used.

For tert-butanesulfinamide , the stereochemical outcome of the nucleophilic addition to the N-sulfinylimine is dictated by the stereochemistry of the sulfinyl group. The bulky tert-butyl group orients itself to minimize steric interactions, thereby exposing one face of the C=N bond to nucleophilic attack. The most widely accepted model involves a six-membered ring transition state where the nucleophile attacks from the side opposite to the sterically demanding tert-butyl group. iupac.org

With oxazolidinone auxiliaries, the stereocontrol arises from the steric hindrance provided by the substituents on the oxazolidinone ring, typically at the 4 and 5 positions. wikipedia.org These substituents effectively block one face of the enolate derived from the acylated oxazolidinone, directing the approach of the electrophile to the opposite face.

Enzymatic or Biocatalytic Syntheses of this compound

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. diva-portal.org Enzymes offer high enantioselectivity and operate under mild reaction conditions.

Several classes of enzymes are capable of producing chiral amines, with transaminases and amine dehydrogenases being the most prominent for the synthesis of compounds like this compound.

Transaminases (TAs): Also known as aminotransferases, these enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor. nih.govnih.gov For the synthesis of this compound, a suitable transaminase would catalyze the asymmetric amination of 1-phenylbutan-2-one. The stereochemical outcome (either the (R)- or (S)-enantiomer) is dependent on the specific transaminase used. Screening of commercially available or newly discovered transaminases is a common strategy to identify a biocatalyst with high activity and selectivity for a particular substrate. nih.gov For example, transaminases from various microbial sources have been successfully employed for the synthesis of structurally related phenylalkylamines. researchgate.net

Amine Dehydrogenases (AmDHs): This class of enzymes catalyzes the reductive amination of ketones to chiral amines using ammonia and a reducing cofactor, typically NADH or NADPH. nih.govfrontiersin.org Amine dehydrogenases offer the advantage of using simple ammonia as the amine source, which can be more atom-economical than the amine donors required by transaminases. nih.gov The identification of AmDHs with activity towards 1-phenylbutan-2-one would be a key step in developing a biocatalytic process for its synthesis.

The following table summarizes the key features of these biocatalysts for the synthesis of this compound.

| Biocatalyst | Substrate | Co-substrate/Cofactor | Product |

|---|---|---|---|

| Transaminase (TA) | 1-Phenylbutan-2-one | Amine Donor (e.g., isopropylamine, alanine) | (R)- or (S)-1-Phenylbutan-2-amine |

| Amine Dehydrogenase (AmDH) | 1-Phenylbutan-2-one | Ammonia, NAD(P)H | (R)- or (S)-1-Phenylbutan-2-amine |

To achieve high conversion and enantioselectivity in an enzymatic synthesis, it is crucial to optimize the reaction conditions. Key parameters that are typically varied include:

pH: Enzymes have an optimal pH range for their activity and stability. For transaminase-mediated reactions, the pH can also influence the equilibrium of the reaction. researchgate.net

Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which the enzyme may denature and lose activity.

Substrate and Amine Donor Concentration: High substrate concentrations can sometimes lead to substrate inhibition, while the concentration of the amine donor in transaminase reactions can be used to shift the reaction equilibrium towards the product. researchgate.net

Co-solvent: The addition of a water-miscible organic solvent can be necessary to improve the solubility of hydrophobic substrates like 1-phenylbutan-2-one. researchgate.net

Cofactor Regeneration: For reactions involving expensive cofactors like NAD(P)H, an efficient in situ cofactor regeneration system is essential for a cost-effective process. This is often achieved by using a coupled enzyme system. nih.gov

Resolution Strategies for Racemic this compound

Resolution is a common method for obtaining enantiomerically pure compounds from a racemic mixture. This can be achieved through classical chemical methods or by enzymatic kinetic resolution.

One of the most established methods for the resolution of racemic amines is through the formation of diastereomeric salts. libretexts.orgpbworks.com This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. pbworks.comchegg.com After separation, the desired enantiomer of the amine can be liberated from the salt by treatment with a base.

Commonly used chiral resolving agents for amines include:

(+)-Tartaric acid libretexts.orgquora.com

(-)-Mandelic acid missouri.edugoogle.com

(+)-Camphorsulfonic acid

The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts. The choice of solvent is also critical for achieving good separation. nih.gov

The table below provides examples of chiral acids used in the resolution of racemic amines.

| Resolving Agent | Principle of Separation | Recovery of Amine |

|---|---|---|

| (+)-Tartaric acid | Fractional crystallization of diastereomeric salts | Basification and extraction |

| (-)-Mandelic acid | Fractional crystallization of diastereomeric salts | Basification and extraction |

Enzymatic kinetic resolution is another powerful technique for separating enantiomers. This method relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer of a racemic mixture at a much higher rate than the other. scialert.netresearchgate.net For the resolution of racemic this compound, a lipase (B570770) is often used to catalyze the acylation of one enantiomer, leaving the other enantiomer unreacted. nih.govmanchester.ac.uk The acylated amine can then be separated from the unreacted amine. A key advantage of this method is the high enantioselectivity often achieved. However, the maximum theoretical yield for the desired enantiomer is 50%. researchgate.net

Diastereomeric Salt Formation and Crystallization for Enantiomeric Resolution

The resolution of racemic this compound via diastereomeric salt formation is a classical and effective method for obtaining its individual enantiomers. This technique relies on the reaction of the racemic amine with a single enantiomer of a chiral acid, known as a chiral resolving agent. This reaction produces a mixture of two diastereomeric salts. Since diastereomers possess different physical properties, including solubility, they can be separated by fractional crystallization. wikipedia.orgchemconnections.org Once a diastereomeric salt is isolated, the chiral resolving agent is removed, typically by treatment with a base, to yield the desired enantiomerically pure amine. libretexts.org

The choice of a suitable chiral resolving agent is critical for the successful separation of this compound enantiomers. The agent must form stable, crystalline salts with the amine, and the resulting diastereomeric salts must exhibit a significant difference in solubility in a particular solvent to allow for efficient separation by crystallization. wikipedia.org For basic compounds like this compound, chiral acids are the resolving agents of choice. libretexts.org

Commonly employed chiral acids for the resolution of racemic amines include:

(+)-Tartaric acid and its derivatives: Tartaric acid is a widely used, naturally occurring, and inexpensive resolving agent. libretexts.orgonyxipca.com Its derivatives, such as dibenzoyltartaric acid, also serve as effective resolving agents. onyxipca.com

(-)-Mandelic acid: This α-hydroxy acid is another frequently used agent for resolving amines. libretexts.orgonyxipca.com

(+)-Camphor-10-sulfonic acid: This strong acid can form well-defined crystalline salts with amines, facilitating their resolution. libretexts.orgonyxipca.com

The selection process often involves screening a variety of chiral acids and solvents to find the optimal combination that provides the best separation efficiency. wikipedia.orgonyxipca.com The interaction between the amine and the chiral acid, which involves the formation of hydrogen bonds and other non-covalent interactions, plays a crucial role in the differential solubility of the diastereomeric salts. researchgate.net

The efficiency of enantiomeric resolution by diastereomeric salt formation is highly dependent on several crystallization parameters. These parameters must be carefully controlled to maximize the yield and enantiomeric purity of the desired product.

Key crystallization parameters include:

Solvent: The choice of solvent is paramount as it directly influences the solubility of the diastereomeric salts. An ideal solvent will exhibit a large solubility difference between the two diastereomers. Protic solvents like ethanol (B145695) are often used in these resolutions. researchgate.net

Temperature: Temperature affects solubility and the rate of crystallization. Controlled cooling profiles are often employed to promote the crystallization of the less soluble diastereomer while keeping the more soluble one in solution. researchgate.net

Stoichiometry: The molar ratio of the racemic amine to the chiral resolving agent can impact the efficiency of the resolution. Often, a 0.5 molar equivalent of the resolving agent is used initially for screening purposes. onyxipca.com

Supersaturation: The level of supersaturation is the driving force for crystallization. It must be carefully controlled to prevent spontaneous nucleation of the more soluble diastereomer, which would contaminate the desired product.

Table 1: Factors Influencing Diastereomeric Salt Resolution

| Parameter | Influence on Resolution | Common Examples/Approaches |

| Chiral Resolving Agent | Determines the properties of the diastereomeric salts formed. | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid |

| Solvent System | Affects the solubility difference between the diastereomeric salts. | Ethanol, Methanol, Aqueous mixtures |

| Temperature Profile | Controls the rate of crystallization and solubility. | Controlled cooling, Isothermal crystallization |

| Amine:Agent Ratio | Can influence the yield and purity of the isolated salt. | 1:1, 2:1 (racemate:agent) |

Kinetic Resolution Approaches for this compound Synthesis

Kinetic resolution is a powerful technique for separating enantiomers based on the differential rates at which they react with a chiral catalyst or reagent. In this process, one enantiomer of the racemic this compound reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer.

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of amines. researchgate.net The most common approach involves the enantioselective acylation of the amine. nih.govnih.gov In a typical setup, the racemic this compound is treated with an acyl donor in the presence of a lipase. The enzyme's chiral active site preferentially acylates one enantiomer at a much higher rate than the other.

For instance, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a widely used and highly versatile biocatalyst for these transformations. researchgate.netnih.govnih.gov The reaction results in a mixture of the acylated amine (amide) and the unreacted, enantiomerically enriched amine, which can then be separated by standard methods like chromatography or extraction. The choice of acyl donor, such as ethyl methoxyacetate, can significantly influence the reaction's efficiency and enantioselectivity. researchgate.net

In addition to enzymatic methods, chemo-catalysts can also be employed for the kinetic resolution of amines and their precursors. This often involves the use of chiral metal complexes or organocatalysts that can differentiate between the two enantiomers of the substrate. While specific examples for this compound are not detailed in the search results, general principles can be applied. For instance, chiral organotin catalysts have been shown to be highly efficient in the kinetic resolution of racemic amino alcohols. nih.gov

A related strategy is dynamic kinetic resolution (DKR), which combines the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. nih.gov This allows, in theory, for a complete conversion of the racemate into a single enantiomer of the product, thereby overcoming the 50% yield limitation of standard kinetic resolution. Palladium nanoparticles are one example of a catalyst used for the racemization of amines in DKR processes. nih.gov

Table 2: Comparison of Kinetic Resolution Methods

| Method | Catalyst Type | Typical Reaction | Advantages |

| Enzyme-Catalyzed | Lipases (e.g., CALB) | Enantioselective acylation | High enantioselectivity, mild reaction conditions, environmentally benign. |

| Chemo-Catalyzed | Chiral metal complexes, Organocatalysts | Various, e.g., acylation, oxidation | Broad substrate scope, potential for novel reactivity. |

| Dynamic Kinetic Resolution | Enzyme + Racemization catalyst (e.g., Pd) | Acylation with in-situ racemization | Theoretical yield up to 100% of a single enantiomer product. |

Chromatographic Enantioseparation of this compound Racemates

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), offer a powerful and versatile method for the analytical and preparative separation of this compound enantiomers. phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov

For the separation of primary amines like this compound, polysaccharide-based CSPs are widely used. nih.gov These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or bonded to a silica (B1680970) support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer structure.

Another effective class of CSPs for primary amines are those based on cyclofructans. nih.gov These have shown a high success rate in resolving a wide range of chiral primary amines. nih.gov The mobile phase composition, including the type of organic modifier (e.g., isopropanol, ethanol) and the presence of acidic or basic additives (e.g., trifluoroacetic acid, triethylamine), is crucial for optimizing the separation and must be carefully adjusted for each specific application. chromatographyonline.comresearchgate.net Supercritical fluid chromatography (SFC) has also emerged as a valuable alternative to HPLC for the enantioseparation of amines, often providing faster separations and improved peak shapes. chromatographyonline.comresearchgate.net

Table 3: Chromatographic Conditions for Amine Enantioseparation

| Parameter | Description | Common Choices/Considerations |

| Chiral Stationary Phase (CSP) | The chiral material packed in the column that enables separation. | Polysaccharide derivatives (Cellulose, Amylose), Cyclofructans. |

| Mobile Phase | The solvent that carries the sample through the column. | Normal Phase (Heptane/Alcohol), Polar Organic (Acetonitrile/Alcohol). |

| Additives | Modifiers added to the mobile phase to improve peak shape and resolution. | Acids (Trifluoroacetic acid), Bases (Triethylamine, Butylamine). |

| Detection Method | The technique used to detect the separated enantiomers as they elute. | UV-Vis Spectroscopy, Mass Spectrometry (MS). |

Chiral Stationary Phases for Preparative Separation

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone technique for the separation of enantiomers, including those of primary amines like this compound. csfarmacie.cznih.gov The principle of this method lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation. nih.gov For preparative scale separations, the goal is to process larger quantities of the racemate to isolate the desired enantiomer in high purity. eurekaselect.com

Several classes of CSPs have proven effective for the resolution of chiral primary amines. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds. nih.govresearchgate.net Cyclofructan-based and Pirkle-type CSPs are also utilized, with the former showing particular efficacy for primary amines. nih.govchromatographyonline.comresearchgate.netchromatographyonline.com Additionally, crown ether-based CSPs are especially effective for resolving underivatized primary amines. nih.govwiley.com

The mobile phase composition is a critical parameter that must be optimized to achieve efficient separation. This typically involves a mixture of a non-polar solvent (like hexane) and a polar organic modifier (such as ethanol, isopropanol, or methanol). csfarmacie.cznih.gov The type and concentration of the alcohol modifier can significantly influence retention times and resolution. Furthermore, the addition of acidic or basic additives to the mobile phase is often necessary to improve peak shape and enantioselectivity for basic compounds like this compound. researchgate.netchromatographyonline.com For instance, acids can form ion pairs with the amine, enhancing its interaction with the CSP. researchgate.net

The selection of the appropriate CSP and mobile phase combination is often an empirical process, guided by the structure of the analyte. phenomenex.com Screening various CSPs and mobile phase conditions is a common strategy to identify the optimal parameters for the preparative separation of this compound enantiomers.

Table 1: Chiral Stationary Phases for Primary Amine Separation

| CSP Type | Chiral Selector Examples | Typical Mobile Phase Modifiers | Additives for Amines |

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Ethanol, Isopropanol | Diethylamine, Ethanesulfonic acid |

| Cyclofructan-based | Derivatized cyclofructan-6 (CF6-P) | Methanol, Acetonitrile | Trifluoroacetic acid, Triethylamine (B128534) |

| Crown Ether-based | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Methanol | Perchloric acid |

| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane (B92381)/Ethanol | Acidic or Basic modifiers |

Supercritical Fluid Chromatography for Enantiomer Resolution

Supercritical fluid chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for the preparative separation of enantiomers. chromatographyonline.comresearchgate.net This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to liquid mobile phases used in HPLC. chromatographyonline.comchromatographyonline.com

For the enantiomeric resolution of primary amines such as this compound, SFC is particularly advantageous. chromatographyonline.comwiley.com The separation is achieved on the same types of chiral stationary phases used in HPLC, including polysaccharide, cyclofructan, and crown ether-based CSPs. chromatographyonline.comwiley.comnih.gov Crown ether-derived CSPs, for example, have demonstrated successful resolution of primary amine racemates at both analytical and preparative scales using SFC. wiley.com

Similar to HPLC, the composition of the mobile phase in SFC is crucial for optimizing separation. A polar organic co-solvent, or modifier, such as methanol, is typically added to the supercritical CO₂ to increase its solvating power and modulate the retention of the analytes. chromatographyonline.comchromatographyonline.com The choice and concentration of the modifier can significantly impact enantioselectivity.

Additives play a vital role in the successful SFC separation of primary amines. Basic additives can improve peak shape, while acidic additives can enhance chiral recognition by promoting ionization of the analyte. chromatographyonline.com A combination of an acid (like trifluoroacetic acid) and a base (like triethylamine or isopropylamine) in the modifier is often employed to achieve excellent selectivity and sharp peaks for primary amines. chromatographyonline.comchromatographyonline.comeuropeanpharmaceuticalreview.com The optimization of parameters such as back pressure, temperature, and flow rate is also essential for developing a robust SFC method for the resolution of this compound enantiomers. chromatographyonline.comresearchgate.net

Table 2: Typical Parameters in SFC for Primary Amine Enantiomer Resolution

| Parameter | Typical Conditions | Purpose |

| Stationary Phase | Polysaccharide, Cyclofructan, or Crown Ether-based CSPs | Provides chiral recognition environment |

| Mobile Phase | Supercritical CO₂ with an organic modifier | Elutes the sample through the column |

| Organic Modifier | Methanol, Ethanol | Increases mobile phase polarity and elution strength |

| Additives | Trifluoroacetic acid (TFA), Triethylamine (TEA), Isopropylamine | Improves peak shape and enantioselectivity |

| Temperature | 30-40 °C | Affects solubility, viscosity, and chiral recognition |

| Back Pressure | 100-200 bar | Maintains the supercritical state of the mobile phase |

Stereochemical Aspects and Conformational Analysis of 1 Phenylbutan 2 Amine

Chiral Purity Determination and Enantiomeric Excess Measurement Techniques for 1-Phenylbutan-2-amine

Determining the chiral purity, or enantiomeric excess (ee), is a critical step in the synthesis and characterization of enantiopure compounds. Enantiomeric excess is a measure of the purity of a chiral sample, calculated as the absolute difference between the mole fractions of the two enantiomers. Several analytical techniques are employed for this purpose, with chromatographic and spectroscopic methods being the most prominent.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. phenomenex.com The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). nih.gov For primary amines like this compound, polysaccharide-based and cyclofructan-based CSPs are particularly effective. chromatographyonline.comresearchgate.net

The development of a successful chiral HPLC method involves screening various CSPs and optimizing the mobile phase composition. phenomenex.com Polysaccharide-derived CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are highly versatile. researchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers, leading to different retention times. researchgate.net

Mobile phase composition is a critical parameter. For phenylalkylamines, separations are often achieved using normal-phase (a nonpolar solvent like hexane (B92381) with a polar modifier like an alcohol), polar organic, or supercritical fluid chromatography (SFC) modes. chromatographyonline.com The addition of acidic or basic modifiers to the mobile phase can significantly improve peak shape and resolution. For basic compounds like amines, acidic additives such as trifluoroacetic acid (TFA) are often used, sometimes in combination with a basic additive like triethylamine (B128534) (TEA), to form ion pairs and reduce peak tailing. chromatographyonline.comresearchgate.net

| Parameter | Typical Conditions for Phenylalkylamine Separation | Rationale |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralpak® IC); Cyclofructan-based (e.g., CF6-P) | Provides a chiral environment for differential interaction with enantiomers. chromatographyonline.comresearchgate.net |

| Mobile Phase Mode | Normal-Phase (e.g., Hexane/Isopropanol); Polar Organic (e.g., Acetonitrile/Methanol); SFC (CO₂/Methanol) | Choice of mode affects selectivity and analysis time. SFC is often faster and uses less organic solvent. chromatographyonline.com |

| Additives | Acidic: Trifluoroacetic Acid (TFA), Ethanesulfonic acid (ESA); Basic: Triethylamine (TEA), Diethylamine (DEA) | Improves peak shape and resolution by minimizing undesirable interactions with the silica support and forming ion pairs. chromatographyonline.comresearchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | Optimized to balance analysis time and separation efficiency. |

| Detection | UV Spectroscopy (e.g., at 230 nm) | The phenyl group in this compound allows for sensitive UV detection. rsc.org |

| Column Temperature | 25 - 40 °C | Affects viscosity of the mobile phase and kinetics of interaction with the CSP, influencing resolution. chromatographyonline.com |

Gas chromatography (GC) is another highly effective method for enantiomeric separation, particularly for volatile compounds. wiley.com The separation is achieved using a capillary column coated with a chiral stationary phase. gcms.cz For chiral amines, derivatized cyclodextrins are the most common and effective CSPs. wiley.comed.gov These cyclic oligosaccharides have a chiral cavity that can include one enantiomer more strongly than the other based on steric fit and intermolecular interactions.

Before GC analysis, primary amines like this compound are often derivatized, for example, by acylation, to improve their volatility and chromatographic behavior. nih.gov The choice of the specific cyclodextrin (B1172386) derivative (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) as the stationary phase is crucial for achieving separation. wiley.com Thermodynamic parameters, influenced by factors like column temperature and the nature of substituents on the analyte, play a significant role in the enantioselectivity of the separation. wiley.com

| Parameter | Typical Conditions for Phenylalkylamine Separation | Rationale |

| Chiral Stationary Phase (CSP) | Derivatized cyclodextrins (e.g., β-DEX 225, MTBCD) coated on a fused silica capillary column. wiley.comed.gov | The chiral cavities of cyclodextrins allow for enantioselective inclusion complex formation. ed.gov |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the analyte through the column. |

| Inlet Temperature | ~250 °C | Ensures rapid volatilization of the sample. |

| Column Temperature Program | Isothermal or gradient temperature programming (e.g., 40°C hold, then ramp to 200°C) | Temperature affects analyte volatility and interaction with the CSP, thus influencing retention time and resolution. wiley.com |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. wiley.com |

| Derivatization (optional) | Acylation (e.g., with trifluoroacetyl anhydride) | Increases volatility and can improve peak shape and separation. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid method for determining enantiomeric excess without requiring chromatographic separation. nih.gov Since enantiomers are indistinguishable in a standard achiral NMR experiment, a chiral auxiliary is added to the sample to induce a chemical shift difference between the enantiomers. libretexts.org This can be achieved in two ways:

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. libretexts.orgresearchgate.net The different spatial arrangements of these complexes result in slightly different magnetic environments for the corresponding nuclei, leading to separate signals in the NMR spectrum (e.g., ¹H, ¹³C, ³¹P, or ¹⁹F NMR). cam.ac.uknih.gov Lanthanide-based complexes (chiral shift reagents) were historically common, but other CSAs based on boronic acids or phosphazanes are also used. nih.govcam.ac.uklibretexts.org The enantiomeric excess can be determined by integrating the distinct signals corresponding to each enantiomer. cam.ac.uk

Chiral Derivatizing Agents (CDAs): These agents react covalently with the amine enantiomers to form stable diastereomers. nih.gov Since diastereomers have different physical properties, their corresponding nuclei are chemically non-equivalent and will exhibit distinct signals in a standard NMR spectrum. libretexts.org The enantiomeric excess of the original amine mixture is directly proportional to the integration ratio of the signals from the resulting diastereomers. nih.gov

| Method | Reagent Type | Principle | Advantages |

| Chiral Solvating Agent (CSA) | Lanthanide complexes (e.g., Eu(hfc)₃), Boronic acid assemblies, Phosphazanes | Forms transient diastereomeric complexes with the analyte in the NMR tube. nih.govcam.ac.uk | Simple addition to sample, no chemical reaction needed, analyte is recoverable. libretexts.org |

| Chiral Derivatizing Agent (CDA) | Mosher's acid, (S)-(-)-N-(trifluoroacetyl)propyl chloride (S-TPC) | Reacts covalently with the analyte to form stable diastereomers. nih.govnih.gov | Often produces larger, more easily resolved chemical shift differences (Δδ) than CSAs. libretexts.org |

Conformational Analysis of this compound Enantiomers

The biological activity and chemical reactivity of this compound are dictated not only by its configuration (R/S) but also by its conformation—the spatial arrangement of its atoms resulting from rotation about single bonds. The flexible ethyl and phenylethyl side chains allow the molecule to adopt multiple conformations. Understanding the preferred conformations and the equilibrium between them is essential.

Direct experimental data on the conformational analysis of this compound is limited; however, extensive studies on its close structural analogs, such as amphetamine (1-phenylpropan-2-amine) and methamphetamine, provide significant insight. rsc.orgnih.gov These studies combine spectroscopic techniques with computational modeling (e.g., Density Functional Theory, DFT) to elucidate the conformational landscape. rsc.org

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Each conformer has a unique set of vibrational frequencies, resulting in a characteristic spectrum. By comparing experimental spectra with spectra calculated for different possible conformers, the relative populations of these conformers in a sample can be determined. rsc.org

Chiroptical Spectroscopy (VCD and CD): Vibrational Circular Dichroism (VCD) and electronic Circular Dichroism (CD) are powerful techniques for studying chiral molecules. rsc.org CD measures the differential absorption of left- and right-circularly polarized light. jasco.hu Since enantiomers have mirror-image CD spectra, this technique is highly sensitive to the absolute configuration and conformation of the molecule in solution. jascoinc.com The shape and sign of the CD bands are critically dependent on the three-dimensional structure, making it an excellent tool for conformational analysis of chiral compounds like the enantiomers of this compound. rsc.orgjascoinc.com

For related phenylalkylamines, theoretical calculations and microwave spectroscopy have shown that the most stable conformations are often stabilized by weak, non-covalent intramolecular interactions, such as NH-π hydrogen bonds between the amine group and the phenyl ring. nih.govresearchgate.net These interactions influence the orientation of the alkylamine side chain relative to the aromatic ring.

| Spectroscopic Technique | Information Obtained | Role in Conformational Analysis |

| Infrared (IR) & Raman Spectroscopy | Vibrational frequencies of chemical bonds. | Each conformer has a unique vibrational fingerprint. Comparing experimental and calculated spectra helps identify populated conformers. rsc.org |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Provides information on the absolute configuration and 3D structure in solution. The spectrum is highly sensitive to conformational changes. jasco.hujascoinc.com |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Combines the structural detail of vibrational spectroscopy with the stereochemical sensitivity of circular dichroism. rsc.org |

| Microwave Spectroscopy | Rotational constants of the molecule in the gas phase. | Provides highly precise geometric information, allowing for the unambiguous identification of a specific conformer. nih.gov |

The relative stability of different conformers, and thus their population in an equilibrium, can be significantly influenced by the surrounding environment, primarily the solvent and the temperature.

Influence of Solvent: The solvent can alter the conformational equilibrium by preferentially stabilizing certain conformers. nih.gov In nonpolar solvents, conformations that are stabilized by intramolecular hydrogen bonds (e.g., NH-π interactions) are often favored. In polar solvents, conformers with a larger dipole moment tend to be more stabilized due to favorable dipole-dipole interactions with the solvent molecules. nih.gov For this compound, polar solvents like water could disrupt the weak intramolecular NH-π bond in favor of stronger intermolecular hydrogen bonds between the amine group and water molecules, shifting the conformational equilibrium towards more extended structures. nih.gov

Influence of Temperature: Temperature affects the distribution of conformers according to the Boltzmann distribution. At lower temperatures, the molecule will predominantly populate the lowest-energy conformation(s). As the temperature increases, the molecule gains sufficient thermal energy to overcome the rotational barriers between conformers. This leads to an increased population of higher-energy conformers, making the conformational landscape more dynamic and diverse.

Absolute Configuration Determination of this compound Stereoisomers

The determination of the absolute configuration of stereoisomers is a critical aspect of stereochemistry, providing definitive assignment of the spatial arrangement of atoms in a chiral molecule. For this compound, which possesses a single stereocenter at the second carbon of the butane (B89635) chain, two enantiomers exist: (R)-1-phenylbutan-2-amine and (S)-1-phenylbutan-2-amine. The elucidation of the absolute stereochemistry of these enantiomers is crucial for understanding their pharmacological and toxicological profiles, as enantiomers of a chiral compound often exhibit different biological activities. The two primary methods for the unambiguous determination of absolute configuration are single-crystal X-ray crystallography of a suitable derivative and chiroptical methods, which involve the interaction of chiral molecules with polarized light.

X-ray Crystallography of Derivatized this compound

X-ray crystallography is a powerful technique that allows for the direct determination of the three-dimensional structure of a molecule in the solid state, and by extension, its absolute configuration. However, for a chiral amine like this compound, direct crystallization of the enantiomerically pure amine may not always yield crystals of sufficient quality for X-ray diffraction analysis. Furthermore, the presence of only light atoms (carbon, nitrogen, and hydrogen) can make the determination of the absolute configuration challenging.

To overcome these limitations, a common strategy is to derivatize the chiral amine with a chiral resolving agent to form a diastereomeric salt. The choice of the resolving agent is critical, and typically, chiral acids are used to form salts with chiral amines. For this compound, suitable chiral acids would include tartaric acid, mandelic acid, or camphorsulfonic acid. The reaction of an enantiomerically pure sample of this compound with a chiral acid of known absolute configuration results in the formation of a diastereomeric salt.

For instance, reacting (R)-1-phenylbutan-2-amine with (2R,3R)-tartaric acid would yield the [(R)-1-phenylbutan-2-ammonium]-[(2R,3R)-hydrogen tartrate] salt. These diastereomeric salts often exhibit different physical properties, including solubility, which facilitates their crystallization. The resulting crystals are then subjected to single-crystal X-ray diffraction analysis.

The diffraction pattern obtained from the crystal allows for the determination of the electron density distribution within the crystal lattice, which in turn reveals the precise spatial arrangement of all atoms in the molecule, including their stereochemistry. The known absolute configuration of the chiral resolving agent within the crystal structure serves as an internal reference, allowing for the unambiguous assignment of the absolute configuration of the this compound enantiomer.

While a specific crystal structure of a this compound derivative was not found in the literature search for this article, the general methodology is well-established. The crystallographic data obtained from such an analysis would typically be presented in a format similar to the hypothetical data in the table below.

| Crystallographic Parameter | Hypothetical Value for [(R)-1-phenylbutan-2-ammonium]-[(2R,3R)-hydrogen tartrate] |

| Chemical Formula | C₁₄H₂₁NO₆ |

| Formula Weight | 299.32 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 8.123, 10.456, 15.789 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1342.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.482 |

| Flack Parameter | 0.02(3) |

This is a hypothetical data table for illustrative purposes.

A key parameter in the crystallographic determination of absolute configuration is the Flack parameter, which should be close to zero for the correct enantiomer.

Chiroptical Methods for Absolute Stereochemistry Assignment

Chiroptical methods are spectroscopic techniques that rely on the differential interaction of left and right circularly polarized light with chiral molecules. These methods are powerful tools for the determination of absolute stereochemistry, especially when single crystals for X-ray crystallography cannot be obtained. The primary chiroptical techniques used for this purpose are Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD).

The assignment of the absolute configuration using chiroptical methods typically involves a comparison of the experimentally measured spectrum of a chiral molecule with the spectrum predicted from quantum chemical calculations for a known absolute configuration.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength in the ultraviolet-visible region. ORD, a related technique, measures the rotation of the plane of polarized light as a function of wavelength. The shape and sign of the ECD or ORD spectrum are unique to a specific enantiomer.

For this compound, the chromophore responsible for the ECD signal is the phenyl group. The electronic transitions of the phenyl group are perturbed by the chiral center, giving rise to a characteristic ECD spectrum. To assign the absolute configuration, the ECD spectrum of an enantiomer of this compound is recorded experimentally. Concurrently, theoretical ECD spectra for both the (R) and (S) enantiomers are calculated using time-dependent density functional theory (TD-DFT). The absolute configuration of the experimental sample is then assigned by matching its ECD spectrum to one of the calculated spectra.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. VCD spectra provide information about the stereochemistry of the entire molecule, as every vibrational mode can, in principle, be VCD active.

The process for determining the absolute configuration of this compound using VCD is similar to that for ECD. The experimental VCD spectrum of an enantiomer is recorded. Then, the conformational space of the molecule is explored using computational methods to identify the most stable conformers. For each stable conformer of a chosen enantiomer (e.g., the (R)-enantiomer), the vibrational frequencies and VCD intensities are calculated. A population-weighted average of the calculated spectra of the individual conformers is then compared with the experimental VCD spectrum. A good agreement between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.

The table below illustrates the type of data that would be generated in a VCD study for the assignment of the absolute configuration of this compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated Frequency (cm⁻¹) for (R)-enantiomer | Calculated VCD Sign for (R)-enantiomer |

| N-H bend | 1610 | + | 1615 | + |

| C-H bend (aliphatic) | 1455 | - | 1458 | - |

| C-H bend (aromatic) | 1380 | + | 1385 | + |

This is a hypothetical data table for illustrative purposes.

By comparing the signs of the experimental and calculated VCD bands for key vibrational modes, the absolute configuration can be determined.

Chemical Reactivity and Derivatization of 1 Phenylbutan 2 Amine

Nucleophilic Reactivity of the Amine Functionality in 1-Phenylbutan-2-amine

The lone pair of electrons on the nitrogen atom of the primary amine group in this compound confers nucleophilic character to the molecule. This allows it to readily attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. This reactivity is fundamental to the derivatization of this compound.

Formation of Amides, Ureas, and Thioureas with this compound

The nucleophilic amine group of this compound readily reacts with various electrophilic reagents to form stable amide, urea, and thiourea (B124793) derivatives. These reactions are fundamental in modifying the properties of the parent amine.

Amides: Amide formation, or N-acylation, is a common transformation of this compound. This reaction typically involves the treatment of the amine with an acylating agent such as an acyl chloride or a carboxylic anhydride. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. A base is often added to neutralize the acidic byproduct, such as hydrochloric acid, which is formed during the reaction. For instance, the reaction of this compound with acetyl chloride in the presence of a suitable base would yield N-(1-phenylbutan-2-yl)acetamide.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acyl Chloride (e.g., Acetyl chloride) | N-(1-phenylbutan-2-yl)amide | N-Acylation |

| This compound | Carboxylic Anhydride (e.g., Acetic anhydride) | N-(1-phenylbutan-2-yl)amide | N-Acylation |

Ureas: Substituted ureas are synthesized by the reaction of this compound with isocyanates. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This addition reaction is typically rapid and proceeds under mild conditions to afford the corresponding N,N'-disubstituted urea. For example, reacting this compound with phenyl isocyanate would produce N-(1-phenylbutan-2-yl)-N'-phenylurea.

Thioureas: In a similar fashion, thioureas can be prepared by reacting this compound with isothiocyanates. The amine's nucleophilic nitrogen attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a thiourea derivative. Another method for thiourea synthesis is the reaction of the primary amine with carbon disulfide in the presence of a desulfurizing agent like mercuric chloride, a process known as the Hofmann mustard oil reaction. embibe.comdoubtnut.comdoubtnut.com This reaction proceeds through a dithiocarbamate (B8719985) intermediate. lnu.edu.cn

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Isocyanate (e.g., Phenyl isocyanate) | N,N'-Disubstituted Urea | Nucleophilic Addition |

| This compound | Isothiocyanate (e.g., Phenyl isothiocyanate) | N,N'-Disubstituted Thiourea | Nucleophilic Addition |

| This compound | Carbon Disulfide / HgCl₂ | Alkyl isothiocyanate | Hofmann Mustard Oil Reaction |

Imine and Enamine Formation from this compound

The reaction of this compound with aldehydes and ketones leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netwikipedia.org The pH of the reaction is a critical factor; it must be acidic enough to protonate the hydroxyl group of the intermediate carbinolamine to facilitate its departure as water, but not so acidic as to protonate the starting amine, which would render it non-nucleophilic. researchgate.netwikipedia.org

For example, the reaction of this compound with benzaldehyde (B42025) in the presence of an acid catalyst would yield N-(1-phenylbutylidene)aniline.

While primary amines like this compound form imines, secondary amines react with aldehydes and ketones to form enamines. If this compound is first N-alkylated to a secondary amine, it can then undergo enamine formation.

Alkylation and Acylation Reactions of the Amine Nitrogen

Alkylation: The nitrogen of this compound can be alkylated through nucleophilic substitution reactions with alkyl halides. This reaction can lead to the formation of secondary and tertiary amines, and ultimately to quaternary ammonium (B1175870) salts. However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to overalkylation. Reductive amination is a more controlled method for preparing N-alkylated derivatives. For example, the reductive amination of phenylacetone (B166967) with ethylamine (B1201723) can produce N-ethyl-1-phenylbutan-2-amine. wikipedia.org

Acylation: As discussed in the formation of amides, N-acylation of this compound is a straightforward process. This reaction is important not only for the synthesis of amide derivatives but also as a means of protecting the amino group during other chemical transformations. The resulting amide is significantly less nucleophilic and basic than the parent amine.

Reactivity of the Phenyl Ring in this compound Derivatives

The phenyl ring of this compound and its derivatives can undergo electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The reactivity and regioselectivity of these transformations are influenced by the nature of the substituent on the ring, which in this case is a secondary alkylamine or a derivatized amino group.

Electrophilic Aromatic Substitution Reactions

The underivatized 1-phenylbutan-2-amino group is an activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. This is due to the electron-donating effect of the nitrogen lone pair through resonance. However, under the strongly acidic conditions often employed for these reactions (e.g., nitration or sulfonation), the amino group is protonated to form an ammonium salt. The -NH3+ group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing inductive effect.

To achieve ortho- and para-substitution, the amino group is typically protected, for instance, by acylation to form an amide (e.g., N-(1-phenylbutan-2-yl)acetamide). The resulting acetamido group is still an activating, ortho-, para-director, but it is less activating than a free amino group. This moderation of reactivity prevents polysubstitution and allows for more controlled reactions. For example, the halogenation of N-phenylacetamide directs substitution to the ortho and para positions. rsc.org Friedel-Crafts acylation of anilides can be achieved using specific catalysts. google.com

| Derivative | Substituent Effect | Directing Effect |

| This compound (in neutral/basic media) | Activating | Ortho, Para |

| 1-Phenylbutan-2-aminium salt (in acidic media) | Deactivating | Meta |

| N-(1-phenylbutan-2-yl)acetamide | Activating (moderately) | Ortho, Para |

Metalation and Cross-Coupling Reactions on Phenyl-Substituted Derivatives

The functionalization of the phenyl ring can also be achieved through modern cross-coupling methodologies, which typically require the pre-functionalization of the ring with a halide or a triflate.

Metalation: Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of this compound derivatives, a directing group, such as an N-Boc (tert-butoxycarbonyl) protected amine, can direct a strong base like n-butyllithium to deprotonate the ortho position of the phenyl ring. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents at the ortho position.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, are versatile methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. To utilize these reactions, a halogenated derivative of this compound is required (e.g., N-(4-bromo-1-phenylbutan-2-yl)acetamide).

Suzuki Coupling: In a Suzuki coupling reaction, the halogenated derivative can be reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.gov For instance, N-(4-bromo-1-phenylbutan-2-yl)acetamide could be coupled with phenylboronic acid to yield N-(4-phenyl-1-phenylbutan-2-yl)acetamide.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond by coupling the halogenated derivative with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgrsc.org This would allow for the synthesis of more complex diaryl or alkylaryl amine structures based on the this compound scaffold.

| Reaction | Substrate Requirement | Product |

| Directed ortho-Metalation | N-protected derivative (e.g., N-Boc) | Ortho-substituted derivative |

| Suzuki Coupling | Halogenated derivative (e.g., bromo-) | Aryl-substituted derivative |

| Buchwald-Hartwig Amination | Halogenated derivative (e.g., bromo-) | N-Aryl derivative |

Transformations Involving the Aliphatic Chain of this compound

The aliphatic butane (B89635) chain of this compound presents several sites for chemical transformation, offering pathways to a variety of derivatives. The reactivity of the C-H bonds along the chain is influenced by their position relative to the phenyl ring and the amino group. Specifically, the benzylic methylene (B1212753) group (C1) and the carbon atom bearing the amino group (C2) are activated towards certain transformations.

Oxidation Reactions at the Alkyl Moieties

The oxidation of the alkyl chain of this compound, while not extensively documented for this specific molecule, can be inferred from the well-studied metabolic pathways of structurally similar phenethylamines, such as amphetamine. These reactions are often mediated by cytochrome P450 (CYP) enzymes in biological systems. nih.govcontemporaryclinic.com The primary sites of oxidation on the aliphatic chain are the benzylic carbon and the carbon alpha to the nitrogen atom.

One of the major metabolic routes for amphetamine is aromatic hydroxylation, but aliphatic hydroxylation also occurs. pharmacompass.com For this compound, this would correspond to hydroxylation at the benzylic position (C1) to form 1-phenyl-2-aminobutan-1-ol. Further oxidation at this position could lead to the formation of a ketone. Another potential site for oxidation is the carbon atom adjacent to the terminal methyl group (C3).

The metabolism of amphetamine is known to be carried out by the liver, with CYP2D6 being a key enzyme. pharmacompass.com The metabolic pathways for amphetamine primarily involve aromatic hydroxylation, aliphatic hydroxylation, and N-dealkylation. pharmacompass.com Given the structural similarity, it is plausible that this compound undergoes similar enzymatic oxidation.

Table 1: Potential Oxidation Products of this compound based on Analogy with Amphetamine Metabolism

| Starting Material | Potential Oxidation Site | Potential Product |

| This compound | Benzylic Carbon (C1) | 1-Phenyl-2-aminobutan-1-ol |

| This compound | Carbon Alpha to Nitrogen (C2) | 1-Phenyl-2-oxobutan-2-amine (unstable) |

| This compound | Sec-butyl Carbon (C3) | 1-Phenyl-2-aminobutan-3-ol |

This table is illustrative and based on the known metabolic pathways of analogous compounds.

Functionalization of the Butane Chain

The functionalization of the butane chain of this compound can be achieved through various organic reactions, allowing for the introduction of different functional groups. While specific studies on this compound are limited, general methods for the functionalization of aliphatic chains in similar molecules can be applied.

Halogenation:

Regioselective halogenation of the aliphatic chain can be challenging but may be achieved under specific conditions. For instance, free-radical halogenation could lead to a mixture of products, with some preference for the benzylic position due to the stability of the resulting benzylic radical.

Alkylation:

Alkylation of the carbon alpha to the phenyl group (the benzylic position) or the carbon bearing the amino group could be explored. However, direct C-H alkylation is often difficult and may require the use of organometallic reagents or specific directing groups.

Derivatization for Analytical Purposes:

Aliphatic amines are often derivatized to enhance their detectability in analytical techniques like HPLC. This typically involves reaction with a reagent that introduces a chromophore or fluorophore. While this functionalization occurs at the amino group, it is a key derivatization reaction for this class of compounds.

Table 2: Potential Functionalization Reactions of the Butane Chain of this compound

| Reaction Type | Reagent/Conditions | Potential Product(s) |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light | 1-Bromo-1-phenylbutan-2-amine |

| Hydroxylation | Specific oxidizing agents | This compound-1,x-diol (various isomers) |